molecular formula C25H26O4 B12742929 Paratocarpin B CAS No. 161099-57-6

Paratocarpin B

Cat. No.: B12742929
CAS No.: 161099-57-6
M. Wt: 390.5 g/mol
InChI Key: WRNYEZGVIHDIGH-YRNVUSSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paratocarpin B involves the use of chalcones, which are open-chain flavonoids. The synthetic route typically includes the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone intermediate . This intermediate can then undergo further reactions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic principles as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Paratocarpin B can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydrochalcones.

    Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism by which Paratocarpin B exerts its effects involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets and pathways involved include the modulation of antioxidant enzymes and the inhibition of oxidative stress-induced signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hispaglabridin B
  • Isoliquiritigenin
  • Paratocarpin A
  • Glyinflanin G

Uniqueness

Paratocarpin B is unique due to its specific structure and potent antioxidant properties. Compared to other similar compounds, it has shown higher efficacy in scavenging free radicals and protecting cells from oxidative damage .

Properties

CAS No.

161099-57-6

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C25H26O4/c1-16(2)5-8-18-15-17(6-10-21(18)26)7-11-22(27)19-9-12-23-20(24(19)28)13-14-25(3,4)29-23/h5-7,9-15,26,28H,8H2,1-4H3/b11-7+

InChI Key

WRNYEZGVIHDIGH-YRNVUSSQSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C

Origin of Product

United States

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